2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structure and properties. It is part of the indane-1,3-dione family, which is widely studied for its applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of indane-1,3-dione with 2,4-dinitrophenylhydrazine under acidic conditions. This reaction forms a hydrazone intermediate, which is then subjected to oxidative conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indane-1,3-dione derivatives, which have applications in different fields .
Scientific Research Applications
2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing biologically active compounds.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can act as an electron acceptor, facilitating electron transfer reactions. This property is crucial in its applications in organic electronics and photopolymerization .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar applications in medicinal chemistry and organic electronics.
2,4-Dinitrophenylhydrazine: Used in the synthesis of 2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione and has applications in analytical chemistry.
Uniqueness
This compound is unique due to its combined structural features of indane-1,3-dione and 2,4-dinitrophenyl groups. This combination imparts distinct electronic properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
61499-32-9 |
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Molecular Formula |
C16H8N2O6 |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H8N2O6/c19-15-11-3-1-2-4-12(11)16(20)13(15)7-9-5-6-10(17(21)22)8-14(9)18(23)24/h1-8H |
InChI Key |
CCMTVASECYXEID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O |
Origin of Product |
United States |
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